molecular formula C19H18O5 B13923838 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid

3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid

Katalognummer: B13923838
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: VMDCUURJOJGSPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring fused with a dimethoxyphenyl group, makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biology, this compound is studied for its potential biological activities, including anti-tumor and antibacterial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals .

Industry: In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Wirkmechanismus

The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring and dimethoxyphenyl group contribute to its ability to bind to biological targets, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid lies in its combination of the benzofuran ring and the dimethoxyphenyl group.

Eigenschaften

Molekularformel

C19H18O5

Molekulargewicht

326.3 g/mol

IUPAC-Name

3-[2-(3,4-dimethoxyphenyl)-1-benzofuran-5-yl]propanoic acid

InChI

InChI=1S/C19H18O5/c1-22-16-7-5-13(10-18(16)23-2)17-11-14-9-12(4-8-19(20)21)3-6-15(14)24-17/h3,5-7,9-11H,4,8H2,1-2H3,(H,20,21)

InChI-Schlüssel

VMDCUURJOJGSPT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC3=C(O2)C=CC(=C3)CCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.